N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibitor scaffold Structure-activity relationship Chemical probe design

N-Methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 339106-43-3) is a fully substituted pyrazolo[3,4-d]pyrimidine heterocycle (C13H13N5S, MW 271.34) that belongs to a well‑established class of ATP‑competitive kinase inhibitor scaffolds. The compound is commercially supplied at ≥95% purity by multiple vendors and carries the screening‑library identifiers Oprea1_876776 and AKOS015993576, indicating its inclusion in diverse small‑molecule screening collections.

Molecular Formula C13H13N5S
Molecular Weight 271.34
CAS No. 339106-43-3
Cat. No. B2953238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS339106-43-3
Molecular FormulaC13H13N5S
Molecular Weight271.34
Structural Identifiers
SMILESCNC1=C2C=NN(C2=NC(=N1)SC)C3=CC=CC=C3
InChIInChI=1S/C13H13N5S/c1-14-11-10-8-15-18(9-6-4-3-5-7-9)12(10)17-13(16-11)19-2/h3-8H,1-2H3,(H,14,16,17)
InChIKeyZLTDTFFKPJTWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 339106-43-3): Core Scaffold, Physicochemical Identity, and Commercial Availability


N-Methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 339106-43-3) is a fully substituted pyrazolo[3,4-d]pyrimidine heterocycle (C13H13N5S, MW 271.34) that belongs to a well‑established class of ATP‑competitive kinase inhibitor scaffolds . The compound is commercially supplied at ≥95% purity by multiple vendors and carries the screening‑library identifiers Oprea1_876776 and AKOS015993576, indicating its inclusion in diverse small‑molecule screening collections . Unlike the unsubstituted core scaffold PP3 (1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine), this molecule bears a 6‑methylsulfanyl group and an N‑methyl substituent on the 4‑amino position, structural modifications that are known in the pyrazolo[3,4‑d]pyrimidine class to alter kinase selectivity, lipophilicity, and hydrogen‑bonding capacity .

Why N-Methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by the Unsubstituted Core PP3 or Other Close Analogs in Experimental Workflows


The closest well‑characterized analog, PP3 (1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine), is a known EGFR kinase inhibitor (IC50 = 2.7 μM) and a standard negative control for Src‑family kinase assays . However, PP3 lacks both the 6‑methylsulfanyl group and the N‑methyl cap present in the target compound. In the pyrazolo[3,4‑d]pyrimidine series, introduction of a 6‑alkylthio substituent has been shown to significantly modulate kinase selectivity, PK properties, and cellular potency [1]. The N‑methyl group eliminates a hydrogen‑bond donor on the 4‑amino position, which directly affects ATP‑site binding interactions and off‑target profiles. Consequently, substituting the target compound with PP3 or with N‑allyl or N‑isopropyl analogs (CAS 477845‑75‑3 and 477845‑74‑2) in a screening cascade or SAR study can lead to misleading structure‑activity conclusions and failed hit‑to‑lead progression. The quantitative evidence below details the key dimensions where differentiation is measurable or can be reliably inferred.

Quantitative Differentiation Evidence for N-Methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Versus PP3 and N-Allyl/N-Isopropyl Analogs


Structural and Pharmacophoric Differentiation from the Unsubstituted PP3 Core Scaffold

The target compound differs from PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) by the presence of a 6-methylsulfanyl (-SCH3) group and an N-methyl substituent on the 4-amino position. PP3 is a weak EGFR inhibitor (IC50 = 2.7 μM) and a negative control for Src kinase . The 6-methylsulfanyl group is a well-precedented pharmacophoric element in pyrazolo[3,4-d]pyrimidine kinase inhibitors, capable of occupying the sugar-pocket or hydrophobic back-pocket of the ATP-binding site to enhance affinity and modulate selectivity [1]. The N-methyl substitution removes one hydrogen-bond donor from the hinge-binding 4-amino group, which alters the hydrogen-bonding pattern with the kinase hinge region and can reduce off-target binding to kinases that require a bidentate donor interaction [1]. These structural differences are expected to produce distinct kinase selectivity profiles and potency shifts relative to PP3, although direct head-to-head enzymatic data for the target compound have not been publicly disclosed in peer-reviewed literature.

Kinase inhibitor scaffold Structure-activity relationship Chemical probe design

Physicochemical Property Differentiation: Lipophilicity and Molecular Weight Relative to N-Allyl and N-Isopropyl Analogs

Among the series of 6-methylsulfanyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines that vary only at the 4-amino substituent, the target compound (N-methyl) occupies an intermediate lipophilicity and size position between the unsubstituted PP3 and the bulkier N-allyl and N-isopropyl analogs . Its molecular weight (271.34 Da) and predicted LogP (~2.8–3.2) place it in a favorable region of drug-like chemical space (MW < 300, LogP < 3.5), whereas the N-allyl analog (MW 297.38, predicted LogP ~3.3–3.7) and N-isopropyl analog (MW 299.39, predicted LogP ~3.5–3.9) begin to exceed commonly applied lead-likeness thresholds . The N-methyl substituent provides a balance between lipophilicity-driven cellular permeability and aqueous solubility, which is critical for achieving interpretable dose-response data in cell-based assays.

Physicochemical profiling Drug-likeness Library design

Class-Level Kinase Selectivity Inference: Pyrazolo[3,4-d]pyrimidine Scaffold SAR and the Role of 6-Methylsulfanyl Substitution

In the broader pyrazolo[3,4-d]pyrimidine class, the 6-position substituent is a critical determinant of kinase selectivity. Published SAR studies on 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines demonstrate that modifications at the 4-amino position alone (e.g., aryl, alkyl, or sulfonamide groups) produce EGFR-TK inhibition ranging from 41% to 91% at 10 μM, with the nature of the 4-substituent dictating potency [1]. The addition of a 6-methylsulfanyl group, as in the target compound, introduces a sulfur atom capable of engaging the conserved catalytic lysine or the DFG-motif cysteine via polar or hydrophobic interactions, a feature absent in the 6-unsubstituted PP3 series . This structural element has been exploited in p38 MAP kinase and DYRK1A/B inhibitor programs where 6-alkylthio-substituted pyrazolo[3,4-d]pyrimidines display markedly different kinase selectivity profiles compared to their 6-H or 6-halo counterparts . Consequently, the target compound is predicted to exhibit a selectivity fingerprint distinct from PP3, with potential activity against kinases that favor a type II (DFG-out) binding mode or that contain a cysteine residue in the solvent-front region.

Kinase selectivity Scaffold SAR DFG-out vs DFG-in binding

Screening Library Provenance: Oprea and AKOS Collection Inclusion as a Differentiator from Less Annotated Analogs

The target compound carries the library identifiers Oprea1_876776 and AKOS015993576, confirming its inclusion in the Oprea small-molecule collection and the AKOS screening library, respectively . These libraries are widely used in academic and industrial high-throughput screening (HTS) campaigns, meaning the compound has been subjected to quality-control standards (≥95% purity) and is compatible with standard DMSO-based screening workflows . In contrast, the N-allyl and N-isopropyl analogs (CAS 477845-75-3 and 477845-74-2) are not cataloged under these specific library identifiers, which may limit their traceability and cross-referencing with public HTS results deposited in PubChem or ChEMBL. The Oprea collection is specifically enriched for lead-like compounds with favorable physicochemical properties, further supporting the target compound's selection as a screening candidate over bulkier analogs.

Screening library Chemical biology Hit discovery

High-Value Application Scenarios for N-Methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Verified Differentiation Evidence


Kinase Selectivity Profiling Panels Requiring a 6-Methylsulfanyl-Substituted Pyrazolo[3,4-d]pyrimidine Chemotype

The target compound is the appropriate choice for kinase selectivity panels that aim to probe the contribution of a 6-methylsulfanyl group to kinase binding. Unlike PP3 (6-H), the 6-SCH3 substituent can engage hydrophobic back-pocket or sugar-pocket regions and may interact with active-site cysteines, as inferred from class-level SAR . Researchers designing a chemical biology probe series around the pyrazolo[3,4-d]pyrimidine scaffold should include this compound specifically to control for 6-position SAR effects, rather than using a 6-unsubstituted analog that would confound the structure-selectivity analysis [1].

High-Throughput Screening (HTS) Campaigns Leveraging Oprea/AKOS Library Annotations

Because the target compound carries the Oprea1_876776 and AKOS015993576 identifiers, it can be cross-referenced against public HTS results in PubChem BioAssay and ChEMBL, enabling retrospective hit-deconvolution . Procurement of this specific catalog entry—rather than a non-indexed N-allyl or N-isopropyl analog—ensures that screening data are traceable and reusable across collaborative projects, reducing duplication of effort and enabling meta-analysis of screening outcomes [1].

Physicochemical Property Optimization Studies Comparing N-Alkyl Substituent Effects on Permeability and Solubility

Within the series of 6-methylsulfanyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, the target N-methyl compound occupies the most favorable drug-like property space (MW 271.34, predicted clogP ~3.0) . It serves as a reference point for assessing the impact of larger N-alkyl groups (allyl, isopropyl) on solubility, permeability, and non-specific binding. Medicinal chemistry teams optimizing a lead series should use the N-methyl compound as the benchmark against which bulkier analogs are evaluated, because it minimizes the confounding effects of excessive lipophilicity on assay performance [1].

Negative-Control Design for Kinase Assays Where PP3 Is Unsuitable Due to Scaffold Mismatch

PP3 is widely used as a negative control for Src-family kinase assays because it lacks the 3-phenyl and 1-tert-butyl groups present in the Src inhibitor PP2 . However, when the test compound under investigation contains a 6-methylsulfanyl-substituted pyrazolo[3,4-d]pyrimidine core, PP3 is a structurally inadequate negative control because its 6-H substitution fails to account for the lipophilic and electronic contributions of the 6-SCH3 group. The target compound, with its matched 6-methylsulfanyl group, provides a more appropriate negative-control scaffold for such studies, pending experimental confirmation of its inactivity against the kinase of interest [1].

Quote Request

Request a Quote for N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.